molecular formula C19H20ClNO4 B3559709 diethyl 4-(2-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

diethyl 4-(2-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No.: B3559709
M. Wt: 361.8 g/mol
InChI Key: JTUOOBMKIGPBGH-UHFFFAOYSA-N
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Description

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a chemical compound. It is an analog of Amlodipine, a medication used to treat high blood pressure and coronary artery disease . The molecular formula of this compound is C21H27ClN2O5 .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of a drug similar to our compound of interest has been done in five steps, starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, was confirmed by FTIR, 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, a study on a related compound, 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, revealed observed LUMO/HOMO energies and charge transfer within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, O-(4-Bromo-2-chlorophenyl) O,O-diethyl phosphorothioate, has a molecular formula of C10H13BrClO3PS and an average mass of 359.604 Da .

Mechanism of Action

The mechanism of action of similar compounds can vary depending on their chemical structure and target. For instance, Chlorphenesin, a phenol ether, acts in the central nervous system (CNS) rather than directly on skeletal muscle .

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical properties. For instance, a Safety Data Sheet for a similar compound, 2-(4-Hydroxyphenyl)ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds are vast. For instance, a study on 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides suggested that these molecules can be utilized as energetic materials . Another study suggested that diethyl 4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-pyridinedicarboxylate could be of interest to early discovery researchers .

Properties

IUPAC Name

diethyl 4-(2-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOOBMKIGPBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2Cl)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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